molecular formula C18H28N2O5S B2544811 N-[2-(dibutylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 899967-97-6

N-[2-(dibutylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2544811
CAS No.: 899967-97-6
M. Wt: 384.49
InChI Key: FOTLMQMYGHRYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Dibutylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide (CAS 899967-97-6) is a high-purity chemical reagent with a documented purity of 95% and above, intended solely for research and development applications . This synthetic small molecule features a distinct molecular architecture, combining a 1,3-benzodioxole (piperonyl) moiety with a dibutylsulfamoyl ethyl chain. The 1,3-benzodioxole group is a recognized structural feature in numerous bioactive compounds, frequently investigated for its potential interactions with enzymatic systems . The specific molecular formula is C 18 H 28 N 2 O 5 S, and it has a molecular weight of 384.49 g/mol . This compound is of significant interest in medicinal chemistry and pharmacology research. Its structure suggests potential as a key intermediate or candidate for developing novel enzyme inhibitors, particularly due to the presence of the sulfamoyl group, which can mimic biological phosphate groups, and the benzodioxole ring, which can influence compound metabolism and bioavailability . Researchers can leverage this chemical in high-throughput screening, structure-activity relationship (SAR) studies, and as a building block for synthesizing more complex molecules. The compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-[2-(dibutylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O5S/c1-3-5-10-20(11-6-4-2)26(22,23)12-9-19-18(21)15-7-8-16-17(13-15)25-14-24-16/h7-8,13H,3-6,9-12,14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTLMQMYGHRYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dibutylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide typically involves the reaction of 2H-1,3-benzodioxole-5-carboxylic acid with 2-(dibutylsulfamoyl)ethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dibutylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-[2-(dibutylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(dibutylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound (Target) Dibutylsulfamoyl ethyl C₂₀H₃₀N₂O₅S* ~410.54* High lipophilicity, potential enzyme inhibition
N-[2-(Propylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide Propylsulfamoyl ethyl C₁₃H₁₈N₂O₅S 314.36 Moderate solubility, reduced steric bulk
N-{2-[Butyl(Methyl)Sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide Butyl(methyl)sulfamoyl ethyl C₁₆H₂₄N₂O₅S* ~356.44* Asymmetric substitution, intermediate lipophilicity
N-[2-(Trifluoromethyl)Phenyl]-2H-1,3-benzodioxole-5-carboxamide Trifluoromethylphenyl C₁₅H₁₀F₃NO₃ 321.25 Enhanced stability, electron-withdrawing effects

*Estimated values based on structural analysis.

Research Findings and Implications

  • Biological Activity : The benzodioxole carboxamide core is recurrent in bioactive molecules (e.g., tulmimetostat in ), indicating its utility in drug design. Sulfamoyl groups may target sulfhydryl enzymes or allosteric sites .
  • Synthetic Accessibility : Sulfamoyl ethyl analogs are synthesized via nucleophilic substitution or coupling reactions, as seen in and . Thiazole and triazole derivatives require cyclization steps, impacting scalability .

Biological Activity

N-[2-(dibutylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound belonging to the benzodioxole family, which has been noted for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that incorporates a dibutylsulfamoyl group attached to a benzodioxole moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of compounds in the benzodioxole class are extensive, including:

  • Antioxidant Activity : Certain derivatives exhibit notable antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases.
  • Insecticidal Properties : The benzodioxole framework has been associated with insecticidal activity against vectors such as Aedes aegypti.
  • Antimicrobial Effects : Some derivatives have shown promise in inhibiting microbial growth.

Antioxidant Mechanism

The antioxidant activity of benzodioxole derivatives is primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. For instance, a study evaluating various 1,3-benzodioxole compounds found that specific modifications enhanced their radical-scavenging capabilities .

Insecticidal Mechanism

Research indicates that the 1,3-benzodioxole group can disrupt the normal physiological processes of insects. For example, certain derivatives demonstrated significant larvicidal activity against Aedes aegypti, with LC50 values indicating effective concentrations for controlling mosquito populations .

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant potential of various benzodioxole compounds, this compound was evaluated using the DPPH-scavenging assay. The compound exhibited an IC50 value of 86.3 μM, indicating moderate antioxidant activity compared to other known antioxidants .

CompoundIC50 (μM)Activity Type
This compound86.3Antioxidant
Coptisine252.6Antioxidant
Protopine345.2Antioxidant
Cryptopine430.1Antioxidant

Case Study 2: Insecticidal Activity Evaluation

A recent evaluation of larvicidal activity against Aedes aegypti highlighted the effectiveness of this compound. The compound was found to have an LC50 value of approximately 28.9 μM after 24 hours of exposure, demonstrating its potential as an insecticide .

CompoundLC50 (μM)Control (Temephos)
This compound28.9<10.94

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-(dibutylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the functionalization of the benzodioxole core. A common approach is coupling the benzodioxole-5-carboxylic acid derivative with a sulfamoylated ethylamine intermediate via carbodiimide-mediated amidation (e.g., EDC/HOBt). Key steps include:

  • Step 1 : Activation of the carboxylic acid group using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF at 0–4°C.
  • Step 2 : Reaction with N-(2-aminoethyl)-N,N-dibutylsulfonamide under nitrogen atmosphere, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Optimization : Yields >70% are achieved with strict moisture control and stoichiometric excess (1.2:1) of the amine intermediate .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterization relies on spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Confirm presence of benzodioxole protons (δ 6.7–7.1 ppm) and sulfamoyl ethyl chain (δ 3.1–3.4 ppm for CH2-SO2).
  • HPLC-MS : Purity assessment (>95%) using C18 reverse-phase columns (acetonitrile/water + 0.1% formic acid) and ESI-MS for molecular ion detection ([M+H]+ expected at m/z ~437).
  • Elemental Analysis : Validate C, H, N, S percentages against theoretical values .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer : Solubility is assessed in DMSO (≥10 mM stock solutions) and aqueous buffers (PBS, pH 7.4). Stability studies use accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Key findings:

  • Solubility : Low aqueous solubility (<50 µM), necessitating formulation with cyclodextrins or lipid-based carriers.
  • Stability : Degrades <10% under physiological pH but is light-sensitive; storage at -20°C in amber vials is recommended .

Q. What in vitro assays are used for preliminary biological screening?

  • Methodological Answer : Common assays include:

  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR kinase inhibition at 10 µM).
  • Membrane Permeability : Caco-2 monolayer model to predict oral bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer : SAR strategies involve systematic modification of:

  • Benzodioxole moiety : Introduce electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity.
  • Sulfamoyl chain : Vary alkyl groups (e.g., replacing dibutyl with diethyl) to alter lipophilicity.
  • Assays : Parallel synthesis of derivatives followed by high-throughput screening (HTS) in target-specific models (e.g., kinase panels). Computational docking (AutoDock Vina) predicts binding affinity to targets like TRPM8 or EGFR .

Q. How can contradictory data on this compound’s mechanism of action be resolved?

  • Methodological Answer : Discrepancies often arise from off-target effects or assay variability. Resolution strategies:

  • Target Deconvolution : CRISPR-Cas9 knockout of suspected targets (e.g., TRPM8) in cellular models.
  • Proteomics : SILAC (stable isotope labeling by amino acids) to identify interacting proteins.
  • Orthogonal Assays : Validate findings using surface plasmon resonance (SPR) for direct binding kinetics .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

  • Methodological Answer : Prioritize models based on target biology:

  • Cancer : Xenograft mice (subcutaneous tumor implantation) dosed orally (10–50 mg/kg) with PK/PD analysis.
  • Neuropathic Pain : Chronic constriction injury (CCI) rat model for TRPM8-mediated analgesia.
  • Toxicology : 14-day repeat-dose studies in rodents to assess hepatorenal toxicity .

Q. What analytical methods are used to study metabolic pathways?

  • Methodological Answer : Metabolism is profiled using:

  • LC-HRMS : Identify phase I (oxidation) and phase II (glucuronidation) metabolites in liver microsomes.
  • CYP450 Inhibition Assays : Fluorogenic substrates to determine isoform-specific inhibition (e.g., CYP3A4).
  • Stable Isotope Tracing : 13C-labeled compound to track metabolite distribution in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.